1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine
Overview
Description
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is a complex organic compound that features a piperazine ring substituted with a chlorinated and trifluoromethylated pyridine moiety, as well as a nitroethenamine group
Mechanism of Action
Target of Action
The primary target of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
This compound inhibits bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby affecting bacterial growth and virulence .
Biochemical Pathways
The inhibition of bacterial phosphopantetheinyl transferase by this compound affects the post-translational modification essential to bacterial cell viability and virulence . This disruption can attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
It’s worth noting that the compound has been highlighted for its potential utility as a small-molecule inhibitor , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the attenuation of bacterial growth and virulence . It achieves this by inhibiting bacterial phosphopantetheinyl transferase, disrupting secondary metabolism, and thwarting bacterial growth .
Action Environment
It’s important to note that the compound has demonstrated antibacterial activity against methicillin-resistant staphylococcus aureus , suggesting its effectiveness in diverse bacterial environments.
Biochemical Analysis
Biochemical Properties
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making it a promising candidate for antibacterial drug development .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses . Additionally, it exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) without causing rapid cytotoxic responses in human cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with bacterial phosphopantetheinyl transferase (PPTase). By inhibiting this enzyme, the compound disrupts the post-translational modification essential for bacterial cell viability and virulence . This inhibition leads to a reduction in the production of secondary metabolites and thwarts bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability and sustained activity in in vitro assays . Long-term studies have indicated that it maintains its inhibitory effects on bacterial growth and secondary metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively attenuates bacterial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of bacterial PPTase affects the metabolic flux and levels of metabolites dependent on this enzyme . This disruption in metabolic pathways contributes to its antibacterial activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for its efficacy and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its inhibitory effects on bacterial PPTase and subsequent antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine typically involves multiple steps, starting with the preparation of the chlorinated and trifluoromethylated pyridine derivativeCommon reagents used in these reactions include ammonium hydroxide, sodium periodate, and various solvents such as DMF and water .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and boron reagents for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while coupling reactions could produce various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it useful for studying bacterial metabolism and resistance mechanisms.
Industrial Applications: Its unique chemical properties can be leveraged in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also features a piperazine ring and a chlorinated pyridine moiety but differs in its functional groups.
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-nitroethenamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N5O2/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(17)7-21(22)23/h5-7H,1-4,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKBESDDDHBMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.